molecular formula C12H28Cu4I4N4 B3101818 Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] CAS No. 1401708-91-5

Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]

Cat. No.: B3101818
CAS No.: 1401708-91-5
M. Wt: 990.2 g/mol
InChI Key: CRSWMJMJMMUXLX-UHFFFAOYSA-J
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Description

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is a porous and photoluminescent metal-organic framework (MOF) composed of copper (I) iodide and N,N’-dimethylpiperazine .


Molecular Structure Analysis

The molecular formula of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] is C12H28Cu4I4N4 . The InChI string representation of its structure is also available .

Scientific Research Applications

1. Catalytic Applications

Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] and similar copper complexes have been explored for their catalytic properties. For instance, copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has shown efficiency as a catalyst for N-arylation of various amines under mild conditions, producing good to excellent yields (Nandurkar et al., 2007).

2. Photocatalytic and Luminescence Properties

Copper(I) iodide complexes, closely related to the chemical structure , exhibit significant photocatalytic and luminescent properties. For example, a study investigated the optical and photocatalytic properties of copper(I)-iodide/organic hybrid compounds, revealing the influence of coordinating organic ligands on their structures and properties (Hou et al., 2018). Additionally, certain copper(I) iodide-based organic–inorganic hybrid compounds have shown potential as photoluminescent phosphor materials (Hei et al., 2021).

3. Applications in Polymerization

Copper complexes, similar to Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], have been researched for their role in atom transfer radical polymerization (ATRP). These studies focus on structural features of copper(I) and copper(II) complexes with various ligands used in ATRP, underscoring their importance in this field (Pintauer & Matyjaszewski, 2005).

4. Structural and Coordination Chemistry

Research has also been focused on the synthesis and crystal structures of copper(I) iodide complexes with various ligands. Studies like these provide valuable insights into the coordination chemistry and structural aspects of such complexes, which are essential for understanding their reactivity and potential applications (Li et al., 2003).

Safety and Hazards

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it under inert gas, keep it cool, and avoid contact with air . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Properties

IUPAC Name

1,4-dimethylpiperazine;iodocopper
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N2.4Cu.4HI/c2*1-7-3-5-8(2)6-4-7;;;;;;;;/h2*3-6H2,1-2H3;;;;;4*1H/q;;4*+1;;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWMJMJMMUXLX-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C.CN1CCN(CC1)C.[Cu]I.[Cu]I.[Cu]I.[Cu]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cu4I4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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